

# 2-Bromo-3-chloro-6-fluorophenylboronic acid

## molecular weight

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### Compound of Interest

Compound Name:	2-Bromo-3-chloro-6-fluorophenylboronic acid
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An In-Depth Technical Guide to **2-Bromo-3-chloro-6-fluorophenylboronic Acid**: Properties, Synthesis, and Applications in Modern Organic Chemistry

## Abstract

**2-Bromo-3-chloro-6-fluorophenylboronic acid** is a polysubstituted aromatic building block of significant interest to the fields of organic synthesis and medicinal chemistry. With a molecular weight of 253.26 g/mol, this organoboron compound serves as a versatile reagent, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.<sup>[1]</sup> Its unique arrangement of bromo, chloro, and fluoro substituents provides a scaffold for the strategic introduction of these functionalities into complex molecular architectures. The presence of fluorine is particularly noteworthy, as its incorporation is a well-established strategy for enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.<sup>[2]</sup> This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic pathway, and the core applications of **2-Bromo-3-chloro-6-fluorophenylboronic acid**, with a focus on its utility in drug discovery and development for researchers and scientists.

## Introduction to Halogenated Phenylboronic Acids

For decades, the formation of carbon-carbon bonds has been a central theme in organic synthesis. Among the most powerful tools developed for this purpose is the Suzuki-Miyaura cross-coupling reaction, a method so transformative that its discovery was recognized with the 2010 Nobel Prize in Chemistry.<sup>[3]</sup> This reaction facilitates the formation of C-C bonds by

coupling an organoboron compound (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium complex.<sup>[4][5]</sup> The reaction conditions are generally mild, and the boron byproducts have relatively low toxicity, making it a favored method in academic and industrial laboratories.<sup>[6]</sup>

The utility of the Suzuki-Miyaura reaction is greatly expanded by the diversity of available boronic acids. Halogenated phenylboronic acids are a particularly valuable subclass of these reagents. The incorporation of halogen atoms, especially fluorine, into pharmaceutical compounds can profoundly influence their properties, including metabolic stability, lipophilicity, and binding affinity.<sup>[2][7]</sup> **2-Bromo-3-chloro-6-fluorophenylboronic acid** is a prime example of a highly functionalized building block designed for this purpose, offering multiple points for synthetic elaboration and property modulation.

## Physicochemical Properties and Characterization

The physical and chemical characteristics of a reagent are fundamental to its effective use in synthesis. **2-Bromo-3-chloro-6-fluorophenylboronic acid** is typically supplied as a white to off-white solid and requires storage under inert gas at refrigerated temperatures (2-8°C) to ensure its stability.<sup>[1][8]</sup> A summary of its key properties is presented below.

Property	Value	Source(s)
CAS Number	1451392-82-7	<a href="#">[1]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BBrClFO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	253.26 g/mol	<a href="#">[1]</a>
Appearance	White to off-white solid	<a href="#">[8]</a>
Boiling Point	369.4 ± 52.0 °C (Predicted)	<a href="#">[8]</a>
Density	1.85 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[8]</a>
pKa	7.07 ± 0.58 (Predicted)	<a href="#">[8]</a>
Storage	Inert atmosphere, 2-8°C	<a href="#">[1]</a>

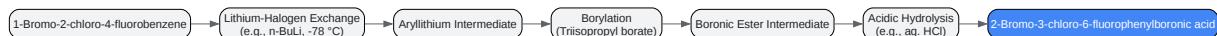
The acidity (pKa) of the boronic acid is influenced by its substituents. The electron-withdrawing nature of the fluorine, chlorine, and bromine atoms increases the Lewis acidity of the boron

center compared to unsubstituted phenylboronic acid. This can affect its reactivity in transmetalation and the formation of boronate complexes.[10]

## Synthesis and Handling

While specific, detailed syntheses for this exact molecule are proprietary, a general and chemically sound pathway can be proposed based on established organometallic chemistry. The synthesis would likely start from the corresponding 1-bromo-2-chloro-4-fluorobenzene. The key step is the introduction of the boronic acid moiety, typically via a lithium-halogen exchange followed by quenching with a trialkyl borate.

## Proposed Synthetic Workflow



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Caption: Proposed synthesis of **2-Bromo-3-chloro-6-fluorophenylboronic acid**.

## General Synthetic Protocol

- Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
- Dissolution: The starting material, 1-bromo-2-chloro-4-fluorobenzene, is dissolved in a dry, aprotic solvent like anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
- Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
- Lithiation: n-Butyllithium (n-BuLi) in hexanes is added dropwise via syringe, maintaining the temperature below -70 °C. The lithium-halogen exchange is directed by the ortho-fluoro substituent, leading to the formation of the desired aryllithium intermediate. The reaction is monitored by thin-layer chromatography (TLC).
- Borylation: Triisopropyl borate is added dropwise to the cooled solution. The reaction is allowed to stir at -78 °C for one hour and then warm slowly to room temperature overnight.

- Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid (HCl) and stirred vigorously for 1-2 hours to hydrolyze the boronic ester.
- Extraction & Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final white solid.

## Safe Handling

As with many boronic acids, this compound is an irritant. It may cause skin, eye, and respiratory irritation.<sup>[11][12]</sup> Therefore, it should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

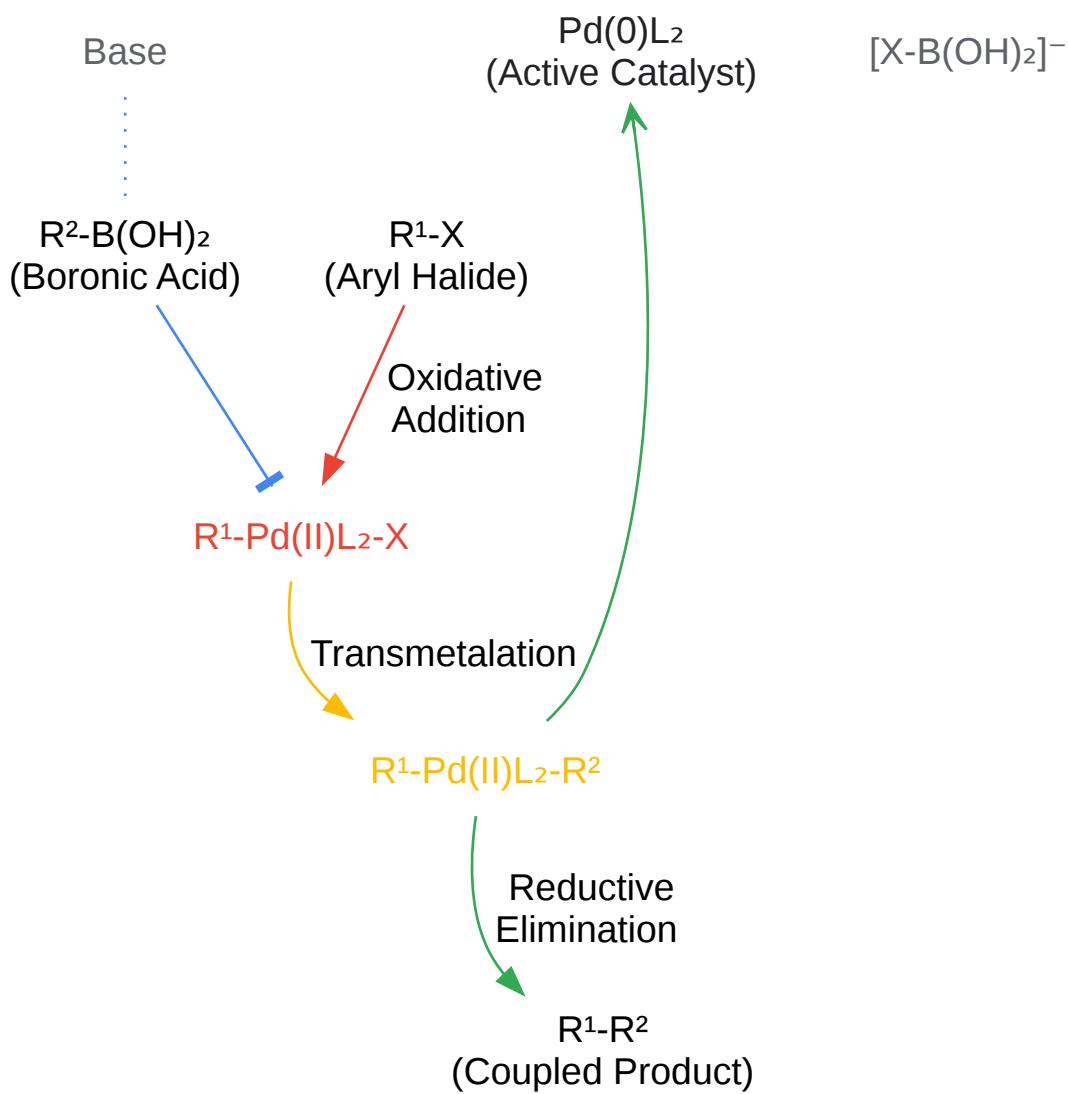
## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of **2-Bromo-3-chloro-6-fluorophenylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern synthetic chemistry for creating biaryl structures and other C-C coupled products.<sup>[6]</sup>

## The Catalytic Cycle

The mechanism involves three key steps centered around a palladium catalyst:<sup>[3][4]</sup>

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.
- Transmetalation: In the presence of a base, the boronic acid forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocol: Typical Suzuki-Miyaura Coupling

- Reagents: To a reaction vial, add **2-Bromo-3-chloro-6-fluorophenylboronic acid** (1.0 equiv), the aryl halide coupling partner (e.g., aryl bromide or iodide, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>, 2-3 equiv).
- Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

- Reaction: Seal the vial and heat the mixture with stirring (e.g., at 80-100 °C) for the required time (typically 2-24 hours).
- Monitoring: The reaction progress is monitored by TLC or LC-MS.
- Workup: After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
- Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

#### Causality in Protocol Choices:

- Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[\[3\]](#)
- Solvent: A mixture of an organic solvent and water is often used because it helps to dissolve both the organic reagents and the inorganic base.
- Catalyst: The choice of palladium catalyst and its associated ligands is critical. Electron-rich and sterically bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps, especially for less reactive aryl chlorides.[\[5\]](#)[\[6\]](#) Given that **2-Bromo-3-chloro-6-fluorophenylboronic acid** contains both bromine and chlorine, selective coupling at the more reactive C-Br bond can often be achieved under carefully controlled conditions before potential coupling at the C-Cl bond.[\[5\]](#)

## Significance in Medicinal Chemistry and Drug Development

The true value of a building block like **2-Bromo-3-chloro-6-fluorophenylboronic acid** lies in its potential to create novel molecular entities with therapeutic applications. Boron-containing compounds have emerged as an important class of pharmaceuticals, with drugs like bortezomib (Velcade) and vaborbactam demonstrating the utility of the boronic acid functional group itself as a pharmacophore that can form reversible covalent bonds with enzyme targets.[\[7\]](#)[\[13\]](#)

However, the primary role of this specific reagent is as a scaffold. The introduction of the 2-bromo-3-chloro-6-fluorophenyl moiety can be highly strategic:

- Fluorine: The C-F bond is strong and the fluorine atom is small and highly electronegative. Its inclusion can block metabolic oxidation at that position, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving cell permeability and overall pharmacokinetic properties.[2][10]
- Chlorine and Bromine: These larger halogens can also participate in halogen bonding, a non-covalent interaction that can enhance drug-target binding. Furthermore, they provide synthetic handles for subsequent diversification of the molecule through further cross-coupling or other substitution reactions.

By using **2-Bromo-3-chloro-6-fluorophenylboronic acid** in a Suzuki-Miyaura coupling, medicinal chemists can efficiently synthesize complex, polysubstituted molecules that are candidates for new therapeutics in areas ranging from oncology to infectious diseases.

## Conclusion

**2-Bromo-3-chloro-6-fluorophenylboronic acid** is more than just a chemical reagent; it is an enabling tool for innovation in organic synthesis and drug discovery. Its well-defined physicochemical properties and predictable reactivity in the robust Suzuki-Miyaura cross-coupling reaction make it a valuable building block. The strategic arrangement of its three distinct halogen substituents provides chemists with a versatile platform for constructing novel molecular architectures with finely tuned biological and physical properties. As the demand for more sophisticated and effective pharmaceuticals grows, the importance of such highly functionalized, rationally designed building blocks will continue to increase.

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